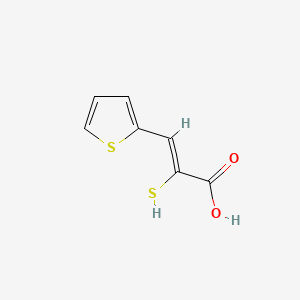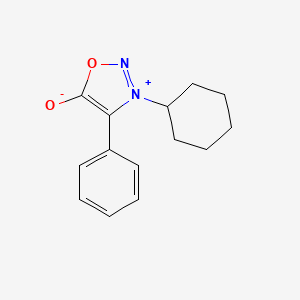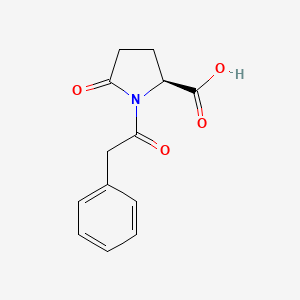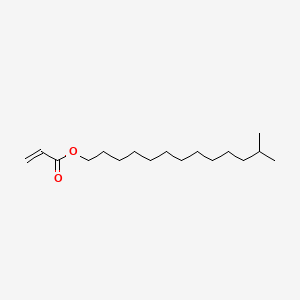
Isotetradecyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isotetradecyl acrylate is a chemical compound with the molecular formula C17H32O2 and a molecular weight of 268.43 g/mol . It is a UV monomer known for its low odor and high pliability . This compound is commonly used in the production of polymers and has applications in various industries, including coatings, adhesives, and resins .
Métodos De Preparación
Isotetradecyl acrylate can be synthesized through the reaction of acrylate monomers with alcohols in the presence of a catalyst. One common method involves the reaction of acryloyl chloride with isotetradecanol in the presence of triethylamine . This reaction typically occurs in a tubular reactor, resulting in high yields of the desired ester . Industrial production methods often utilize continuous flow processes to ensure efficient and scalable synthesis .
Análisis De Reacciones Químicas
Isotetradecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylates, which are used in coatings, adhesives, and other applications.
Esterification: It can react with alcohols to form esters, which are useful in various chemical processes.
Cross-linking: It can be cross-linked with other monomers to form more complex polymer structures.
Common reagents used in these reactions include acryloyl chloride, isotetradecanol, and triethylamine . The major products formed from these reactions are polyacrylates and various esters .
Aplicaciones Científicas De Investigación
Isotetradecyl acrylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of isotetradecyl acrylate involves its ability to polymerize and form cross-linked structures. This compound can undergo free radical polymerization, where the acrylate groups react with each other to form long polymer chains . The molecular targets and pathways involved in this process include the activation of the acrylate groups by free radicals, which initiate the polymerization reaction .
Comparación Con Compuestos Similares
Isotetradecyl acrylate can be compared with other similar compounds, such as:
Isotridecyl acrylate: Similar in structure but with one less carbon atom in the alkyl chain.
Octyl acrylate: Has a shorter alkyl chain and different physical properties.
Hexadecyl acrylate: Has a longer alkyl chain, resulting in different polymerization characteristics.
This compound is unique due to its specific alkyl chain length, which provides a balance between flexibility and hydrophobicity, making it suitable for various applications .
Propiedades
Número CAS |
93804-11-6 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
12-methyltridecyl prop-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-4-17(18)19-15-13-11-9-7-5-6-8-10-12-14-16(2)3/h4,16H,1,5-15H2,2-3H3 |
Clave InChI |
WLRIOEJDMDJFIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


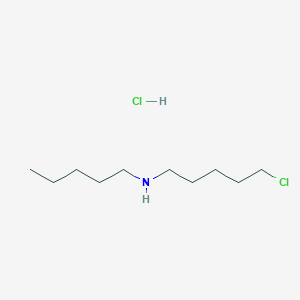
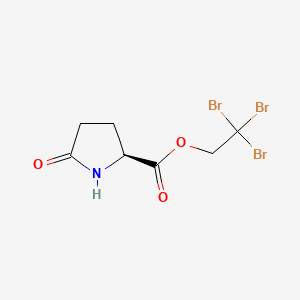
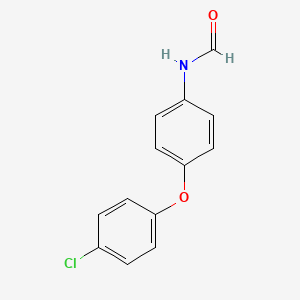
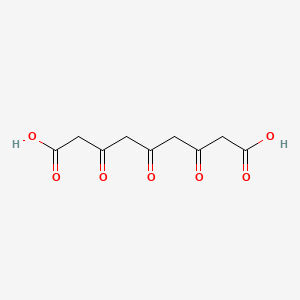
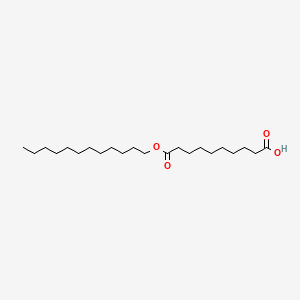
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
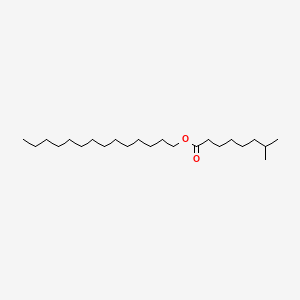
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)

![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
